Nintedanib is classified as a triple angiokinase inhibitor, targeting three major families of receptor tyrosine kinases: the vascular endothelial growth factor receptor (VEGFR), the platelet-derived growth factor receptor (PDGFR), and the fibroblast growth factor receptor (FGFR) family. It was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of idiopathic pulmonary fibrosis under the trade name Vargatef .
The synthesis of nintedanib involves several key steps, primarily focusing on the construction of its oxindole core. A notable synthetic route includes:
Recent advancements in synthesis have aimed to improve yield and purity while minimizing environmental impact. For instance, methods avoiding protective groups have been developed to streamline the synthesis process .
The molecular formula of nintedanib is , with a molecular weight of 396.45 g/mol. The structure features an indole core with multiple functional groups that enhance its biological activity:
Nintedanib undergoes several chemical reactions during its synthesis:
Nintedanib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis:
Nintedanib exhibits several notable physical and chemical properties:
Nintedanib has been extensively studied and applied in various clinical settings:
Nintedanib (originally designated BIBF 1120) was discovered during a lead optimization program targeting cyclin-dependent kinase 4 (CDK4). During high-throughput screening of indolinone derivatives, researchers at Boehringer Ingelheim identified a side product exhibiting potent inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) tyrosine kinases – collectively termed "triple angiokinase" inhibition [4] [9]. This unexpected activity redirected development toward angiogenesis modulation. Mechanistically, nintedanib competitively binds to the intracellular adenosine triphosphate (ATP)-binding site of these receptors, preventing autophosphorylation and downstream signaling cascades critical for angiogenesis and tumor stromal interactions [9]. Its distinct pharmacophore features a methyl carbamate group and a substituted benzimidazole core, enabling simultaneous interaction with hydrophobic back pockets and hinge regions of multiple kinases [9]. Initial in vitro kinase assays demonstrated low nanomolar half-maximal inhibitory concentrations (IC₅₀) against key targets: VEGFR2 (13-34 nM), PDGFRβ (65 nM), and FGFR1 (37 nM) [4] [6], establishing its foundation as a broad-spectrum kinase inhibitor.
Lead optimization focused on enhancing potency, kinase selectivity, and pharmacokinetic properties of the indolinone scaffold. Key structure-activity relationship (SAR) strategies included:
Cellular validation utilized BA/F3 cell lines engineered for proliferation dependency on specific kinases. Nintedanib demonstrated potent inhibition of PDGF-BB-induced PDGFRα/β phosphorylation (IC₅₀ = 22 nM and 39 nM, respectively) and PDGF-BB-stimulated fibroblast proliferation (IC₅₀ = 64 nM) [6] [7]. Kinase profiling confirmed selectivity against the intended triple angiokinase targets while showing lower potency against FGFR3/4 and inhibitory activity against non-receptor kinases (Src, Lck, Lyn) [6] [7].
Table 1: Key Kinase Inhibition Profile of Nintedanib in Cellular BA/F3 Assays
Kinase Target | IC₅₀ (nM) | Cellular Function Relevance |
---|---|---|
VEGFR2 (KDR) | 13-34 | Angiogenesis, Endothelial Cell Survival |
PDGFRβ | 65 | Fibroblast/Pericyte Proliferation |
FGFR1 | 37 | Fibroblast Proliferation, Tissue Repair |
PDGFRα | 59 | Fibroblast Proliferation, Stromal Interaction |
Lck | 16 | T-cell Signaling (Off-target) |
Lyn | 195 | B-cell Signaling (Off-target) |
Preclinical screening revealed dual therapeutic potential. Anticancer effects were evaluated in xenograft models (e.g., murine Lewis lung carcinoma, human renal cell carcinoma), demonstrating significant tumor growth inhibition via suppression of tumor angiogenesis and stromal fibroblast activation [4] [7].
The antifibrotic potential emerged from understanding shared pathways between tumor stroma and fibrosis. Key preclinical findings included:
Table 2: Preclinical Antifibrotic Efficacy of Nintedanib in Key Models
Model Type | Key Findings | Reference |
---|---|---|
Bleomycin-induced Pulmonary Fibrosis (Mouse) | ↓ Lung collagen deposition (≈50%); ↓ Hydroxyproline; ↓ Inflammatory cells; ↓ Histological fibrosis score | [6] |
Human IPF Lung Fibroblasts (In Vitro) | ↓ FGF/PDGF-induced proliferation (IC₅₀ ≈64 nM); ↓ TGF-β-induced α-SMA expression; ↓ Collagen I secretion; ↑ MMP-2 activity | [5] [6] |
Force-Sensing Lung Microtissue (In Vitro) | ↓ TGF-β1-induced tissue contractile force & stiffness; ↓ α-SMA & pro-collagen expression | [1] |
Systemic Sclerosis Model (Mouse) | ↓ Dermal fibrosis; ↓ Skin thickness; ↓ Collagen content | [5] |
Initial clinical development focused on oncology, with Phase I/II trials exploring nintedanib in solid tumors (e.g., non-small cell lung cancer, ovarian cancer, colorectal cancer) [4]. The pivotal shift towards fibrotic diseases arose from several factors:
This strategic shift led to the landmark Phase III INPULSIS trials in IPF. These trials demonstrated that nintedanib significantly reduced the annual rate of decline in forced vital capacity (FVC) by approximately 50% compared to placebo, establishing its efficacy in slowing disease progression [5]. Subsequent trials replicated this benefit in patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD) (SENSCIS trial) and other progressive fibrosing ILDs (INBUILD trial), irrespective of the underlying ILD diagnosis [5]. This broad efficacy profile, stemming from its core mechanism targeting fundamental fibroproliferative pathways, solidified nintedanib's evolution from an anticancer agent to a foundational broad-spectrum antifibrotic therapy.
Table 3: Evolution of Nintedanib: Key Clinical Milestones in Fibrotic Diseases
Phase/Trial | Patient Population | Primary Outcome | Significance |
---|---|---|---|
TOMORROW (Phase II) | IPF | ↓ Rate of FVC decline; ↓ Acute exacerbations; Preserved QoL | First signal of clinical efficacy in IPF; Supported Phase III development |
INPULSIS-1 & 2 (Phase III) | IPF | ↓ Annual rate of FVC decline by ~50% vs placebo | Led to global approval for IPF (2014/2015) |
SENSCIS (Phase III) | SSc-ILD | ↓ Annual rate of FVC decline by 44% vs placebo | Led to approval for SSc-ILD (2019/2020) |
INBUILD (Phase III) | Progressive Fibrosing ILDs (non-IPF) | ↓ Annual rate of FVC decline by 57% vs placebo across various ILD subtypes | Led to approval for chronic fibrosing ILDs with progressive phenotype (2020) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7